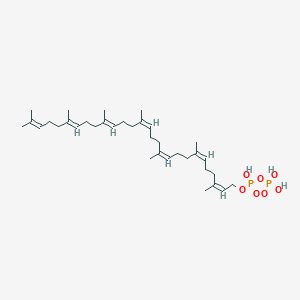

Ditrans,polycis-heptaprenyl diphosphate

Description

Properties

Molecular Formula |

C35H60O7P2 |

|---|---|

Molecular Weight |

654.8 g/mol |

IUPAC Name |

[(2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/b30-17+,31-19+,32-21-,33-23-,34-25-,35-27- |

InChI Key |

LSJLEXWXRKTZAJ-KQKACQDCSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms of Ditrans,polycis Heptaprenyl Diphosphate

Fundamental Precursors and Upstream Isoprenoid Pathways

All isoprenoids, including ditrans,polycis-heptaprenyl diphosphate (B83284), are constructed from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govoup.com These essential building blocks are synthesized through two primary and distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.org

The Mevalonate (MVA) pathway is an essential metabolic route present in eukaryotes (including mammals), archaea, and some bacteria. wikipedia.orgnih.gov It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced by the enzyme HMG-CoA reductase to produce mevalonate (MVA), a step famously targeted by statin drugs. wikipedia.org

Following its formation, mevalonate undergoes two successive phosphorylation steps and a final decarboxylation to yield isopentenyl diphosphate (IPP). nih.gov The isomerization of IPP to its more reactive allylic isomer, dimethylallyl diphosphate (DMAPP), is catalyzed by the enzyme isopentenyl diphosphate isomerase (IPI). oup.compnas.org In eukaryotes, the MVA pathway operates in the cytoplasm. wikipedia.orgwikipedia.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Function |

| Acetoacetyl-CoA thiolase | Condenses two acetyl-CoA molecules. |

| HMG-CoA synthase | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate. wikipedia.org |

| Mevalonate kinase | Phosphorylates mevalonate. wikipedia.org |

| Phosphomevalonate kinase | Adds a second phosphate group. wikipedia.org |

| Diphosphomevalonate decarboxylase | Decarboxylates to form IPP. wikipedia.org |

| Isopentenyl diphosphate isomerase | Converts IPP to DMAPP. pnas.org |

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents an alternative route for the synthesis of IPP and DMAPP. wikipedia.orgacs.org Discovered in the 1990s, this pathway is utilized by most bacteria, some protozoa, and in the plastids of plants. wikipedia.orgnih.gov It is notably absent in humans, making it a potential target for antimicrobial drug development. acs.orgnih.gov

The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). nih.gov A series of enzymatic steps, including a reduction, cytidylation, phosphorylation, and cyclization, ultimately lead to the formation of 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP). nih.gov The final enzyme of the pathway, HMBPP reductase (IspH), converts HMBPP into both IPP and DMAPP, often in a specific ratio. nih.gov In higher plants, the MEP pathway is localized within the plastids, while the MVA pathway operates concurrently in the cytosol. wikipedia.org

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Function |

| DOXP synthase (DXS) | Condenses pyruvate and glyceraldehyde 3-phosphate. nih.gov |

| DOXP reductoisomerase (DXR/IspC) | Reduces and isomerizes DOXP to MEP. nih.gov |

| CDP-ME synthetase (IspD) | Couples MEP with CTP to form CDP-ME. nih.gov |

| CDP-ME kinase (IspE) | Phosphorylates CDP-ME. |

| MEcPP synthase (IspF) | Cyclizes CDP-ME 2-phosphate to MEcPP. |

| HMBPP synthase (IspG) | Converts MEcPP to HMBPP. nih.gov |

| HMBPP reductase (IspH) | Converts HMBPP to IPP and DMAPP. nih.gov |

Regardless of the pathway used to generate them, IPP and DMAPP serve as the fundamental units for building longer isoprenoid chains. The synthesis of ditrans,polycis-heptaprenyl diphosphate begins with a C15 allylic diphosphate known as (2E,6E)-farnesyl diphosphate (FPP). wikipedia.orgwikipedia.org FPP itself is synthesized by FPP synthase, an enzyme that catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. nih.gov

FPP acts as the initial substrate, or "allylic primer," for a class of enzymes known as polyprenyl diphosphate synthases. nih.govnih.gov For the synthesis of the C35 heptaprenyl diphosphate, the specific enzyme Ditrans,polycis-polyprenyl diphosphate synthase utilizes FPP as the acceptor molecule to which it adds four additional C5 isopentenyl units. wikipedia.org This establishes FPP as the critical branching point from general isoprenoid metabolism toward the synthesis of this specific long-chain polyisoprenoid. nih.gov

Cis-Prenyltransferase (cPT) Superfamily Catalysis in Ditrans,polycis-Chain Elongation

The elongation of the polyisoprenoid chain from the FPP primer is catalyzed by enzymes belonging to the prenyltransferase superfamily. nih.govacs.org Based on the stereochemistry of the newly formed double bonds, these enzymes are broadly classified as either trans- or cis-prenyltransferases. nih.govnih.gov The synthesis of this compound involves a cis-prenyltransferase.

The enzyme responsible for synthesizing long-chain ditrans,polycis-polyprenyl diphosphates is systematically named (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate cistransferase, and it is classified under the EC number 2.5.1.87. wikipedia.orgexpasy.org This enzyme is a member of the cis-prenyltransferase (cPT) superfamily. nih.gov Its function is to catalyze the consecutive condensation of multiple IPP units onto the FPP primer. jax.org

The defining characteristic of this enzyme is its stereochemical control. While the initial FPP primer contains two trans (E) double bonds, the enzyme adds all subsequent isoprene (B109036) units in a cis (Z) configuration. nih.govnih.gov This strict stereochemical regulation is fundamental to the structure of the final product and is dictated by the architecture of the enzyme's active site, which orients the substrates for cis-addition. nih.govnih.gov In some organisms, these enzymes are heteromeric, composed of two different subunits that work together to achieve full catalytic activity. nih.govbiorxiv.org

The synthesis of the final C35 chain of this compound occurs through four sequential condensation reactions. In each step, one molecule of IPP is added to the growing polyprenyl chain, and one molecule of diphosphate is released. wikipedia.orgjax.org The reaction proceeds as follows:

C15 (FPP) + C5 (IPP) → C20 + PPi

C20 + C5 (IPP) → C25 + PPi

C25 + C5 (IPP) → C30 + PPi

C30 + C5 (IPP) → C35 (this compound) + PPi

The final chain length of the polyisoprenoid product is a tightly regulated property of the specific synthase enzyme. nih.gov For enzymes that produce short- to medium-length chains, the product length often correlates with the volume of a hydrophobic pocket in the enzyme's active site, which accommodates the growing chain. nih.govpnas.org Site-directed mutagenesis studies have shown that modifying specific amino acid residues that line this pocket can alter the final product length. nih.govpnas.orgnih.gov For instance, replacing bulky amino acids with smaller ones can create a deeper pocket, allowing for the synthesis of longer chains. pnas.org For enzymes like EC 2.5.1.87 that synthesize very long chains, recent structural studies suggest a model where the elongating product may be extruded from the active site, potentially directly into a membrane, uncoupling the final product length from the active site volume. nih.govbiorxiv.orgresearchgate.net In the case of heptaprenyl diphosphate synthase (EC 2.5.1.30), which produces an all-trans C35 product, the enzyme specifically adds four IPP units to FPP. wikipedia.org The cis-producing enzyme (EC 2.5.1.87) shows variability, with different orthologs producing a range of chain lengths, but the underlying principle of controlled, stepwise condensation remains the same. wikipedia.orggenome.jp

Substrate Selectivity and Kinetic Favorability of Allylic Primers (e.g., Farnesyl Diphosphate, Geranylgeranyl Diphosphate)

The initiation of the heptaprenyl diphosphate chain requires an allylic diphosphate primer. The substrate selectivity of heptaprenyl diphosphate synthases is not uniform; however, a general preference for (2E,6E)-farnesyl diphosphate (FPP), a C15 molecule, is commonly observed. wikipedia.orgcortland.edu This preference is a key determinant of the final C35 chain length of the product. The enzyme catalyzes the condensation of the allylic primer with four molecules of isopentenyl diphosphate (IPP). wikipedia.orgnih.gov

Kinetic analyses of specific enzymes provide quantitative insight into this selectivity. For instance, the heptaprenyl diphosphate synthase (TgCoq1) from the parasite Toxoplasma gondii demonstrates a significantly higher catalytic efficiency with FPP compared to geranylgeranyl diphosphate (GGPP), a C20 primer. asm.org Although the enzyme can utilize both FPP and GGPP, the kcat/Km value, which represents catalytic efficiency, is markedly higher for FPP. asm.org This indicates that FPP is the more kinetically favorable substrate for TgCoq1 under experimental conditions. asm.org

Similarly, the plant enzyme AtHEPS from Arabidopsis thaliana was found to have the lowest Km value for FPP among several tested allylic substrates, including GGPP, indicating a strong binding affinity for FPP. tohoku.ac.jpnih.gov The corresponding kcat/Km values confirmed that FPP is the optimal allylic substrate for AtHEPS. tohoku.ac.jp In some enzymes, such as SaHepPPS from Staphylococcus aureus, high concentrations of the FPP substrate can lead to substrate inhibition. nih.govnih.gov This phenomenon underscores the complex regulatory mechanisms governing the enzymatic activity.

Table 1: Kinetic Parameters of Allylic Primers for Selected Heptaprenyl Diphosphate Synthases

This table provides a summary of kinetic data for different allylic primers with specific enzymes. Note that experimental conditions can vary between studies.

| Enzyme | Organism | Allylic Primer | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| TgCoq1 | Toxoplasma gondii | FPP | 0.67 ± 0.11 | 0.14 ± 0.004 | 2.1 x 10⁵ | asm.org |

| GGPP | 0.31 ± 0.05 | 0.04 ± 0.001 | 1.3 x 10⁵ | asm.org | ||

| AtHEPS | Arabidopsis thaliana | FPP | 0.43 ± 0.03 | 0.18 ± 0.003 | 4.2 x 10⁵ | tohoku.ac.jp |

| GGPP | 0.54 ± 0.08 | 0.04 ± 0.003 | 0.7 x 10⁵ | tohoku.ac.jp |

Characterization of Specific this compound Synthases Across Biological Domains

Heptaprenyl diphosphate synthases are found in a wide range of organisms, from plants and microbes to eukaryotes, where they participate in the synthesis of vital compounds like betulaprenols, menaquinones, ubiquinones, and dolichols.

Plant this compound Synthases (e.g., AtHEPS in Arabidopsis thaliana, cPT7)

In plants, these enzymes contribute to the synthesis of a diverse array of isoprenoids.

Arabidopsis thaliana Heptaprenyl Diphosphate Synthase (AtHEPS): AtHEPS, also known as AtcPT5, has been identified as a novel cis,trans-mixed heptaprenyl diphosphate synthase. tohoku.ac.jpnih.gov This enzyme catalyzes the formation of a C35 polyisoprenoid, with kinetic analyses revealing that FPP is its most favorable allylic substrate. nih.govscispace.com This suggests AtHEPS is responsible for the formation of C35 betulaprenol. nih.govscispace.com Subcellular localization studies using green fluorescent protein (GFP) fusions have shown that AtHEPS resides on the endoplasmic reticulum. nih.gov Expression of the AtHEPS gene is induced by abiotic stresses such as cold, suggesting a role for its product in stress response rather than general cell maintenance. nih.gov

Table 2: Characteristics of Plant this compound Synthase

| Enzyme | Organism | Product | Optimal Substrate | Subcellular Localization | Putative Function | Reference |

|---|---|---|---|---|---|---|

| AtHEPS (AtcPT5) | Arabidopsis thaliana | C35 Polyisoprenoid (Betulaprenol precursor) | Farnesyl Diphosphate (FPP) | Endoplasmic Reticulum | Abiotic stress response | tohoku.ac.jp, nih.gov |

Microbial this compound Synthases (e.g., HepS/HepT in Bacillus subtilis, TgCoq1 in Toxoplasma gondii, SaHepPPS in Staphylococcus aureus)

In microorganisms, heptaprenyl diphosphate is a key precursor for the side chains of quinones used in electron transport chains.

Bacillus subtilis (HepS/HepT): The heptaprenyl diphosphate synthase in B. subtilis is a heteromeric enzyme composed of two subunits, HepS (component I) and HepT (component II), encoded by the hepS and hepT genes, respectively. uniprot.orguni-goettingen.deuniprot.org Both subunits are required to form a catalytically active complex that synthesizes the heptaprenyl diphosphate needed for the isoprenoid side chain of menaquinone-7 (B21479) (MQ-7). uniprot.orgnih.govnih.gov Photoaffinity labeling studies suggest that the HepS subunit possesses the specific binding site for the allylic substrate, FPP. nih.gov

Toxoplasma gondii (TgCoq1): The protozoan parasite T. gondii utilizes the enzyme Coq1 (TgCoq1) to synthesize heptaprenyl diphosphate. asm.orgasm.orgnih.gov This enzyme is localized to the mitochondrion and is essential for the parasite's growth, as its product is required for the biosynthesis of ubiquinone-7 (UQ₇). asm.orgnih.gov Unlike some bacterial synthases, TgCoq1 appears to be functional as a monomer and does not require a second subunit. asm.org Due to its essential role, TgCoq1 is considered a promising drug target for treating toxoplasmosis. asm.orgasm.orgberkeley.edu

Staphylococcus aureus (SaHepPPS): The heptaprenyl diphosphate synthase from the pathogenic bacterium S. aureus (SaHepPPS) is, like the B. subtilis enzyme, a heterodimer. nih.govnih.gov It consists of a catalytic subunit (SaHepPPS-2), which contains the conserved "DDXXD" motifs typical of prenyltransferases, and a regulatory subunit (SaHepPPS-1). nih.govnih.govresearchgate.net The enzyme is involved in the formation of menaquinone-7 and is essential for the bacterium's growth, making it a target for the development of new antibiotics. nih.govresearchgate.net SaHepPPS is inhibited by high concentrations of its substrates, FPP and IPP. nih.gov

Table 3: Comparative Characteristics of Microbial Heptaprenyl Diphosphate Synthases

| Enzyme | Organism | Structure | End Product | Localization | Reference |

|---|---|---|---|---|---|

| HepS/HepT | Bacillus subtilis | Heterodimer (HepS + HepT) | Menaquinone-7 (MQ-7) | Cytoplasm | uniprot.org, uni-goettingen.de, nih.gov |

| TgCoq1 | Toxoplasma gondii | Monomer | Ubiquinone-7 (UQ₇) | Mitochondrion | asm.org, asm.org |

| SaHepPPS | Staphylococcus aureus | Heterodimer (SaHepPPS-1 + SaHepPPS-2) | Menaquinone-7 (MQ-7) | Not specified | nih.gov, nih.gov |

Eukaryotic Homologs and Their Role in Dolichol Biosynthesis (e.g., Rer2p and Srt1p in Saccharomyces cerevisiae, DHDDS)

In eukaryotes, enzymes homologous to heptaprenyl diphosphate synthases are critical for the synthesis of dolichols, very long-chain polyprenols that act as sugar carriers in protein N-glycosylation. wikipedia.org These enzymes are classified as cis-prenyltransferases.

Saccharomyces cerevisiae (Rer2p and Srt1p): The yeast S. cerevisiae possesses two distinct cis-prenyltransferases, Rer2p and Srt1p, both of which use FPP as a starting substrate to build the polyprenyl backbone of dolichol. nih.govresearchgate.netbibliotekanauki.pl However, they have different properties and physiological roles. nih.gov

Rer2p: This is the primary enzyme for dolichol synthesis during the logarithmic growth phase. nih.govoup.com It synthesizes polyprenols with chain lengths of 14-17 isoprene units and is localized to the endoplasmic reticulum (ER). nih.govoup.com

Srt1p: This enzyme is mainly expressed during the stationary phase and produces longer polyprenols of 18-23 isoprene units. nih.govnih.gov Unlike Rer2p, Srt1p is primarily localized to lipid particles (lipid bodies). nih.govoup.com

Human Dehydrodolichyl Diphosphate Synthase (DHDDS): In humans, the enzyme responsible for the elongation of the dolichol backbone is dehydrodolichyl diphosphate synthase. wikipedia.org The catalytic subunit of this enzyme is encoded by the DHDDS gene. depmap.orgnih.govnih.gov DHDDS functions as part of a heterodimeric complex, requiring association with another subunit (NgBR) for efficient dolichol synthesis. nih.gov This complex is located in the ER membrane and catalyzes the cis-prenyl chain elongation essential for producing dolichols, which are typically 17-20 isoprene units long in humans. wikipedia.orgnih.gov Mutations in the DHDDS gene are linked to human diseases, including the inherited retinal degenerative disease, retinitis pigmentosa. wikipedia.orgnih.gov

Table 4: Eukaryotic Homologs Involved in Dolichol Biosynthesis

| Enzyme/Complex | Organism | Subunit(s) | Product Chain Length (Isoprene Units) | Localization | Associated Disease | Reference |

|---|---|---|---|---|---|---|

| Rer2p | Saccharomyces cerevisiae | Rer2p | 14-17 | Endoplasmic Reticulum | N/A | nih.gov, nih.gov |

| Srt1p | Srt1p | 18-23 | Lipid Particles | N/A | nih.gov, nih.gov | |

| cis-Prenyltransferase | Homo sapiens | DHDDS (catalytic), NgBR | 17-20 | Endoplasmic Reticulum | Retinitis Pigmentosa | wikipedia.org, nih.gov, nih.gov |

Biological Significance and Functional Roles of Ditrans,polycis Heptaprenyl Diphosphate

Central Role as a Precursor in Dolichol Biosynthesis for Glycosyl Carrier Lipid Functionality

Ditrans,polycis-heptaprenyl diphosphate (B83284) is a key precursor in the biosynthesis of dolichols, which are long-chain polyisoprenoid alcohols with a saturated α-isoprene unit. wikipedia.orgnih.gov Dolichols, in their phosphorylated form (dolichyl phosphate), are indispensable for the synthesis of N-linked glycoproteins in eukaryotes. nih.govtohoku.ac.jp They act as lipid carriers for oligosaccharide chains in the endoplasmic reticulum, a fundamental process for the proper folding, stability, and function of many proteins. nih.govnih.gov

The biosynthesis of dolichol is initiated from farnesyl diphosphate (FPP) and involves the sequential addition of isopentenyl diphosphate (IPP) units, catalyzed by cis-prenyltransferases. nih.govnih.gov Dehydrodolichyl diphosphate synthase is a key enzyme in this pathway, responsible for synthesizing the long-chain polyprenyl diphosphate that is the direct precursor to dolichol. ebi.ac.uk In some organisms, ditrans,polycis-heptaprenyl diphosphate can serve as an intermediate in the formation of these longer-chain dolichols.

Table 1: Key Enzymes in Dolichol Biosynthesis

| Enzyme | Function |

| cis-Prenyltransferase | Catalyzes the sequential condensation of isopentenyl diphosphate (IPP) onto an allylic diphosphate starter molecule, such as farnesyl diphosphate (FPP), to form long-chain polyprenyl diphosphates. |

| Dehydrodolichyl diphosphate synthase | A specific type of cis-prenyltransferase that synthesizes the direct precursor of dolichol. |

| Polyprenol reductase | Reduces the α-isoprene unit of the polyprenyl diphosphate to form dolichol. |

Formation of Z,E-Mixed Polyisoprenoids, such as Betulaprenols and Ficaprenols

In addition to dolichols, seed plants synthesize other Z,E-mixed polyisoprenoids, including betulaprenols (di-trans,poly-cis-polyprenols) and ficaprenols (tri-trans,poly-cis-polyprenols). tohoku.ac.jpnih.gov this compound is a direct precursor to C35 betulaprenols. tohoku.ac.jpnih.gov The enzyme responsible for its synthesis in Arabidopsis thaliana is a novel cis,trans-mixed heptaprenyl diphosphate synthase (AtHEPS). tohoku.ac.jpnih.gov Kinetic analyses have shown that this enzyme preferentially uses farnesyl diphosphate to produce the C35 polyisoprenoid backbone of betulaprenol. nih.gov While the precise physiological roles of these plant-specific polyisoprenoids are not fully elucidated, their abundance suggests important functions. tohoku.ac.jpnih.gov

Integration into Ubiquinone (Coenzyme Q) Biosynthesis Pathways as a Polyprenyl Tail Precursor

Ubiquinone, also known as coenzyme Q (CoQ), is a vital component of the electron transport chain in mitochondria and plays a crucial role in cellular respiration and antioxidant defense. frontiersin.orgnih.gov Ubiquinone consists of a benzoquinone ring and a polyprenyl side chain. The length of this side chain varies among species. In some organisms, heptaprenyl diphosphate serves as the precursor for the C35 polyprenyl tail of ubiquinone (UQ-7). nih.govresearchgate.netnih.gov

The biosynthesis of the polyprenyl tail involves the sequential addition of IPP units to a starter molecule, typically FPP. nih.gov The enzyme heptaprenyl diphosphate synthase catalyzes the formation of all-trans-heptaprenyl diphosphate. wikipedia.orgbibliotekanauki.pl This polyprenyl diphosphate is then attached to the benzoquinone ring precursor, 4-hydroxybenzoic acid, by the enzyme 4-hydroxybenzoate polyprenyl diphosphate transferase. frontiersin.orgbibliotekanauki.pl

Table 2: Components of Ubiquinone Biosynthesis

| Component | Role |

| 4-hydroxybenzoic acid | Precursor of the benzoquinone ring. |

| Polyprenyl diphosphate (e.g., heptaprenyl diphosphate) | Precursor of the polyprenyl side chain. nih.gov |

| 4-hydroxybenzoate polyprenyl diphosphate transferase | Enzyme that catalyzes the condensation of the benzoquinone ring and the polyprenyl side chain. frontiersin.org |

Contribution to Membrane Structure and Organization (e.g., Plastid Membranes)

The long, hydrophobic polyprenyl chains of molecules derived from this compound, such as dolichols and other polyisoprenoids, can integrate into cellular membranes. Their presence can influence the physical properties of the membrane, such as fluidity, stability, and permeability. While much of the research has focused on the endoplasmic reticulum and mitochondrial membranes, there is evidence suggesting a role for polyisoprenoids in the structure of other membranes, including plastid membranes in plants. The biosynthesis of some isoprenoids in plants occurs in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net

Physiological Responses Mediated by this compound and its Derivatives

There is growing evidence that polyisoprenoids and their derivatives are involved in plant responses to abiotic stress. mdpi.comtaylorfrancis.compeerj.commdpi.com The expression of the gene encoding the heptaprenyl diphosphate synthase (AtHEPS) in Arabidopsis thaliana is induced by cold stress. tohoku.ac.jpnih.gov This suggests that AtHEPS and its product, C35 betulaprenol, may have a functional role in the plant's adaptation to low temperatures rather than being solely involved in constitutive cellular processes like protein glycosylation. nih.gov The accumulation of these molecules could potentially alter membrane properties to maintain function under stress conditions.

Implications in Bacterial Cell Wall Biosynthesis (via related undecaprenyl diphosphate pathways)

While this compound itself is not the direct glycosyl carrier in bacterial cell wall biosynthesis, the underlying biochemical principles are highly relevant. In bacteria, the synthesis of peptidoglycan, a major component of the cell wall, relies on a related C55 polyisoprenoid lipid carrier called undecaprenyl phosphate. researchgate.netnih.govnih.govscribd.com Undecaprenyl diphosphate synthase catalyzes the formation of undecaprenyl diphosphate, which then transports the peptidoglycan precursors across the cell membrane. nih.gov The enzymatic mechanisms of cis-prenyltransferases that synthesize undecaprenyl diphosphate are analogous to those that produce the backbone of dolichols and other polyisoprenoids from precursors like this compound. ebi.ac.uk This highlights a conserved strategy across different domains of life for using polyisoprenoid lipids as carriers in the synthesis of complex carbohydrates and glycoconjugates.

Molecular and Genetic Regulation of Ditrans,polycis Heptaprenyl Diphosphate Biosynthesis

Identification and Cloning of Genes Encoding Ditrans,polycis-Heptaprenyl Diphosphate (B83284) Synthases

The identification and cloning of genes encoding ditrans,polycis-heptaprenyl diphosphate synthases have been pivotal in understanding their function and regulation. These enzymes catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer, typically farnesyl diphosphate (FPP), to form the C35 heptaprenyl diphosphate.

In the model plant Arabidopsis thaliana, a comprehensive analysis of cPT homologues led to the identification of AtHEPS as a novel cis,trans-mixed heptaprenyl diphosphate synthase. nih.gov The gene was cloned and expressed heterologously to characterize its function. Kinetic analyses of the recombinant enzyme revealed that farnesyl diphosphate was its preferred allylic substrate, suggesting its role in the formation of C35 betulaprenol. nih.gov

In the protozoan parasite Toxoplasma gondii, the enzyme responsible for this step is known as Coq1 (TgCoq1). nih.govnih.gov The gene encoding TgCoq1 was identified and shown to produce the C35 species heptaprenyl diphosphate, which is the precursor for the polyprenyl side chain of ubiquinone-7 (UQ-7), a vital component of the mitochondrial electron transport chain. nih.gov The cloning of such genes typically involves creating a cDNA library from the organism of interest and screening for candidates based on sequence homology to known prenyltransferases. nih.gov

| Gene Name | Source Organism | Product | Preferred Allylic Substrate | Notes |

|---|---|---|---|---|

| AtHEPS | Arabidopsis thaliana | C35 Polyisoprenoid (Heptaprenyl Diphosphate) | Farnesyl Diphosphate (FPP) | Implicated in C35 betulaprenol formation and abiotic stress response. nih.gov |

| TgCoq1 | Toxoplasma gondii | C35 Heptaprenyl Diphosphate | Not explicitly stated, but FPP is the logical precursor. | Essential for ubiquinone (UQ-7) biosynthesis and parasite viability. nih.govnih.gov |

Transcriptional and Post-transcriptional Control Mechanisms Governing Gene Expression

The expression of genes encoding this compound synthases is regulated to meet the metabolic needs of the cell. This regulation can occur at both the transcriptional and post-transcriptional levels.

Transcriptional regulation of terpenoid biosynthesis pathways is often responsive to both developmental and environmental signals. nih.gov For instance, the expression of AtHEPS in A. thaliana was found to be inducible by cold stress, suggesting that the enzyme and its product may have a functional role in the plant's response to abiotic stresses, rather than solely a maintenance role in processes like protein glycosylation. nih.gov In general, the biosynthesis of terpenoids in plants can be spatially and temporally controlled in response to factors like pathogen attack, light, and temperature. nih.gov

Post-transcriptional control mechanisms are crucial in eukaryotes for processing the initial pre-mRNA transcript into a mature mRNA ready for translation. khanacademy.org These processes, which include the addition of a 5' cap and a 3' poly-A tail and the splicing of introns, ensure the stability of the mRNA and promote its translation into a functional protein. khanacademy.org While specific post-transcriptional modifications for heptaprenyl diphosphate synthase mRNAs are not extensively detailed in the literature, these general eukaryotic mechanisms are presumed to be essential for their proper expression.

Subcellular Compartmentalization and Localization of this compound Synthases (e.g., Endoplasmic Reticulum, Plastids, Mitochondria)

The subcellular localization of biosynthetic enzymes is critical as it dictates their access to substrates and the integration of their products into specific metabolic pathways. mdpi.com Studies using green fluorescent protein (GFP) fusions have been instrumental in determining the location of heptaprenyl diphosphate synthases.

In A. thaliana, AtHEPS was localized to the endoplasmic reticulum (ER). nih.gov This localization is consistent with the role of many polyisoprenoids, such as dolichols, which act as glycosyl carrier lipids in the ER for glycoprotein biosynthesis. nih.gov In contrast, the Toxoplasma gondii heptaprenyl diphosphate synthase, TgCoq1, is targeted to the mitochondrion. nih.govnih.gov This mitochondrial localization is in line with its essential function in producing the precursor for the ubiquinone side chain, a key component of the mitochondrial respiratory chain. nih.govnih.gov

The localization of prenyltransferases can vary significantly between organisms and even within the same organism for different isoforms. For example, in rice (Oryza sativa), two different solanesyl diphosphate synthases were identified: OsSPS1, which localizes to the mitochondria and is involved in ubiquinone-9 biosynthesis, and OsSPS2, which localizes to plastids and likely provides the precursor for plastoquinone-9 formation. nih.gov This highlights the compartmentalization of isoprenoid biosynthesis to serve distinct physiological functions in different organelles. mdpi.comsci-hub.se

| Enzyme | Organism | Subcellular Localization | Associated Metabolic Pathway |

|---|---|---|---|

| AtHEPS | Arabidopsis thaliana | Endoplasmic Reticulum | Betulaprenol/Dolichol Biosynthesis nih.gov |

| TgCoq1 | Toxoplasma gondii | Mitochondrion | Ubiquinone Biosynthesis nih.govnih.gov |

| OsSPS1 | Oryza sativa | Mitochondrion | Ubiquinone-9 Biosynthesis nih.gov |

| OsSPS2 | Oryza sativa | Plastids (Chloroplasts) | Plastoquinone-9 Biosynthesis nih.gov |

Functional Characterization through Genetic Manipulation Studies

Genetic manipulation techniques, including gene knockouts, overexpression, heterologous expression, and complementation assays, are powerful tools for the functional characterization of genes and the enzymes they encode. researchgate.netnih.gov

Modifying the expression level of a gene within its native organism can provide direct evidence of its physiological role. Studies on Toxoplasma gondii have demonstrated that TgCoq1 is essential for parasite survival. A T. gondii mutant with a defective TgCoq1 gene exhibited a severe growth defect, confirming the critical nature of the ubiquinone biosynthetic pathway. nih.govnih.gov

Furthermore, overexpression studies have validated TgCoq1 as a drug target. When the TgCoq1 enzyme was overexpressed, the parasites showed dramatically reduced growth inhibition by a lipophilic bisphosphonate, indicating that the enzyme is the direct target of this compound. nih.govnih.govillinois.edu Similarly, in plants, silencing the expression of a related long-chain prenyl diphosphate synthase in tomato led to a photobleached phenotype and abnormal chloroplast structure, underscoring the importance of these enzymes for normal plant development and function. researchgate.net

Expressing genes in well-characterized model organisms like Escherichia coli and Saccharomyces cerevisiae allows for the production of large quantities of the enzyme for biochemical analysis and confirmation of its function. nih.gov

The AtHEPS gene from A. thaliana was heterologously expressed in E. coli, and the purified recombinant protein was shown to catalyze the formation of a C35 polyisoprenoid, confirming its function as a heptaprenyl diphosphate synthase. nih.gov Likewise, expressing TgCoq1 in E. coli led to an enhanced synthesis of ubiquinone with a C35 side chain (UQ-7), which further validated its enzymatic activity. nih.gov

Complementation assays, where a gene is expressed in a mutant organism lacking the corresponding function, are used to confirm gene identity and function. nih.gov The AtHEPS gene was able to partially suppress, or complement, the phenotypes of a yeast cPT mutant that was deficient in dolichol biosynthesis. nih.gov In T. gondii, the severe growth defect of the TgCoq1 mutant could be rescued by introducing a functional copy of the homologous TgCoq1 gene. nih.govnih.gov Interestingly, the defect was also rescued by complementation with a solanesyl (C45) diphosphate synthase from Trypanosoma cruzi, demonstrating a degree of functional interchangeability between related prenyltransferases. nih.govnih.gov

| Study Type | Gene/Enzyme | Organism/System | Key Finding |

|---|---|---|---|

| Gene Knockout/Mutant | TgCoq1 | Toxoplasma gondii | Essential for parasite growth. nih.govnih.gov |

| Overexpression | TgCoq1 | Toxoplasma gondii | Conferred resistance to a bisphosphonate inhibitor, confirming it as the drug target. nih.govnih.gov |

| Heterologous Expression | AtHEPS | E. coli | Confirmed catalytic activity, producing a C35 polyisoprenoid. nih.gov |

| Heterologous Expression | TgCoq1 | E. coli | Validated function by showing enhanced UQ-7 synthesis. nih.gov |

| Complementation Assay | AtHEPS | S. cerevisiae cPT mutant | Partially rescued dolichol biosynthesis-deficient phenotype. nih.gov |

| Complementation Assay | TgCoq1 | T. gondii TgCoq1 mutant | Rescued the lethal growth defect. nih.govnih.gov |

Enzymological Characterization and Structural Insights into Ditrans,polycis Heptaprenyl Diphosphate Synthases

Biochemical Properties of Recombinant Enzymes

The functional understanding of ditrans,polycis-heptaprenyl diphosphate (B83284) synthases has been significantly advanced through the characterization of recombinant enzymes from various organisms. These studies have elucidated the kinetic mechanisms, substrate preferences, and cofactor requirements that govern the synthesis of the C35 isoprenoid, ditrans,polycis-heptaprenyl diphosphate.

Determination of Kinetic Parameters (e.g., K_m, V_max, k_cat) and Optimal Reaction Conditions (e.g., Mg²⁺ Requirement)

Kinetic analyses of recombinant this compound synthases have revealed key aspects of their catalytic efficiency and substrate affinity. For instance, the heptaprenyl diphosphate synthase from Arabidopsis thaliana, AtHEPS, was found to utilize farnesyl diphosphate (FPP) as its most favorable allylic substrate. tohoku.ac.jp The kinetic parameters for AtHEPS with various substrates have been determined, highlighting its preference for FPP and geranylgeranyl diphosphate (GGPP) as allylic primers for the condensation reactions with isopentenyl diphosphate (IPP). tohoku.ac.jp

Similarly, the heptaprenyl diphosphate synthase from the protozoan parasite Toxoplasma gondii, known as TgCoq1, has been characterized. This enzyme also demonstrates a higher efficiency with FPP compared to other allylic substrates like GGPP and geranyl diphosphate (GPP). nih.gov The kinetic parameters for TgCoq1 underscore its role in the synthesis of the C35 precursor for ubiquinone-7. nih.gov

The activity of these enzymes is dependent on the presence of divalent metal ions, with Mg²⁺ being a crucial cofactor. For the related undecaprenyl diphosphate synthase, the presence of Mg²⁺ is required for the binding of the isopentenyl diphosphate (IPP) substrate. acs.org

Below are tables summarizing the kinetic parameters for AtHEPS and TgCoq1 with different substrates.

Table 1: Kinetic Parameters of Arabidopsis thaliana Heptaprenyl Diphosphate Synthase (AtHEPS) tohoku.ac.jp

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| IPP | 19.0 ± 2.1 | 0.12 ± 0.00 | 6.3 x 10³ |

| GPP | 4.9 ± 0.9 | 0.07 ± 0.00 | 1.4 x 10⁴ |

| E,E-FPP | 1.4 ± 0.2 | 0.14 ± 0.01 | 1.0 x 10⁵ |

| E,E,E-GGPP | 1.5 ± 0.3 | 0.10 ± 0.00 | 6.7 x 10⁴ |

Table 2: Kinetic Parameters of Toxoplasma gondii Heptaprenyl Diphosphate Synthase (TgCoq1) nih.gov

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| IPP | 12.3 ± 2.9 | 0.19 ± 0.01 | 1.5 x 10⁴ |

| GPP | 1.9 ± 0.5 | 0.18 ± 0.01 | 9.5 x 10⁴ |

| FPP | 0.7 ± 0.1 | 0.21 ± 0.01 | 3.0 x 10⁵ |

| GGPP | 0.9 ± 0.2 | 0.19 ± 0.01 | 2.1 x 10⁵ |

Cofactor Dependencies and Substrate Inhibition Profiles

The catalytic activity of this compound synthases is critically dependent on divalent cations, with Mg²⁺ being the most effective cofactor. This requirement is a conserved feature among prenyltransferases and is essential for the proper binding and ionization of the diphosphate moieties of the substrates.

A notable characteristic of some heptaprenyl diphosphate synthases is substrate inhibition. The enzyme from Staphylococcus aureus (SaHepPPS) exhibits strong substrate inhibition, particularly with FPP. nih.gov At low substrate concentrations, the enzyme follows Michaelis-Menten kinetics; however, at higher concentrations of FPP, the reaction rate decreases. nih.gov This phenomenon suggests a regulatory mechanism where high levels of the allylic substrate can modulate enzyme activity.

Protein Complex Formation and Subunit Architecture

This compound synthases can exist as either homodimers or heterodimers, with the subunit composition influencing their catalytic activity and regulation. ebi.ac.uk

Investigation of Catalytic and Regulatory Subunits (e.g., SaHepPPS-1 and SaHepPPS-2)

In some organisms, the functional enzyme is a heterodimer composed of a catalytic and a regulatory subunit. A well-characterized example is the heptaprenyl diphosphate synthase from Staphylococcus aureus (SaHepPPS), which is a heterodimer of HepPPS-1 and HepPPS-2. nih.gov HepPPS-2 is the catalytic subunit, containing the conserved aspartate-rich motifs (DDXXD) essential for catalysis. HepPPS-1, on the other hand, serves as a regulatory subunit and is required for the catalytic activity of the complex. nih.gov

Similarly, in Bacillus subtilis, the heptaprenyl diphosphate synthase is a heterodimeric enzyme composed of HepS and HepT. rug.nl In contrast, the heptaprenyl diphosphate synthase (TgCoq1) from Toxoplasma gondii is functional as a monomer and does not require another subunit for its activity. nih.govbiorxiv.org Human dehydrodolichyl diphosphate synthase (DHDDS), a cis-prenyltransferase, also functions as a heterodimer with a non-catalytic subunit. ebi.ac.uk

Role of Conserved Motifs (e.g., RXG motif) in Inter-subunit Interactions and Catalytic Activity

The interaction between the catalytic and regulatory subunits is mediated by conserved structural motifs. In the case of the human NgBR/DHDDS complex, a regulatory subunit (NgBR) stabilizes the catalytic subunit (DHDDS) through dimerization. researchgate.net The C-terminus of NgBR contains an RXG motif that participates in the enzyme's active site, thereby stimulating the catalytic activity of DHDDS. researchgate.net

In the S. aureus HepPPS, there are 22 highly conserved residues at the interface between the HepPPS-1 and HepPPS-2 subunits, which are crucial for the formation and stability of the active heterodimer. nih.gov These inter-subunit interactions are essential for creating a functional active site and ensuring the proper alignment of substrates for catalysis.

Structural Elucidation of Ditrans,polycis-Prenyltransferases via X-ray Crystallography and Cryo-EM

Structural studies using X-ray crystallography and cryo-electron microscopy (Cryo-EM) have provided valuable insights into the three-dimensional architecture of cis-prenyltransferases, including those that synthesize this compound.

The crystal structure of the human DHDDS/NgBR complex has been resolved, revealing the intricate interactions between the catalytic and regulatory subunits. researchgate.net These studies have shown how the regulatory subunit, NgBR, which lacks the key catalytic residues, can modulate the activity of the catalytic subunit, DHDDS. researchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Design of Enzyme Modulators

The rational design of potent and selective inhibitors for this compound synthases hinges on a detailed understanding of the relationship between the chemical structure of a modulator and its inhibitory activity. Structure-activity relationship (SAR) studies are instrumental in elucidating the key molecular features required for effective enzyme inhibition, thereby guiding the development of novel therapeutic agents.

Investigation of Inhibitor Binding Modes and Specificity (e.g., Bisphosphonate Inhibition)

Bisphosphonates, stable analogs of inorganic pyrophosphate, have emerged as a significant class of inhibitors for various prenyltransferases, including this compound synthases. Their mechanism of action is largely attributed to their ability to mimic the natural diphosphate substrates and bind to the enzyme's active site.

Research has demonstrated that lipophilic bisphosphonates are particularly effective inhibitors of heptaprenyl diphosphate synthase. For instance, the lipophilic bisphosphonate BPH-1218 has been identified as a potent inhibitor of the Toxoplasma gondii heptaprenyl diphosphate synthase (TgCoq1), an essential enzyme for the parasite's survival. biorxiv.orgnih.gov This highlights the importance of the lipophilic nature of the inhibitor, which likely facilitates its passage through cell membranes to reach the mitochondrial enzyme.

The structure of the bisphosphonate side chain (R2 group) plays a critical role in determining inhibitory potency. Studies on the related enzyme farnesyl diphosphate synthase (FPPS) have shown that minor modifications to the R2 side chain can dramatically alter inhibitory activity. nih.gov This principle also applies to heptaprenyl diphosphate synthase. For example, in the case of Staphylococcus aureus heptaprenyl diphosphate synthase (SaHepPPS), N-alkyl analogs of zoledronate with an approximately C6 alkyl side chain were found to be the most potent inhibitors, with a Ki value of around 200 nM. researchgate.net

The investigation of inhibitor binding modes through crystallographic and computational studies of related cis-prenyltransferases, such as undecaprenyl diphosphate synthase (UPPS), has provided valuable insights. These studies have revealed that bisphosphonates can occupy multiple sites within the enzyme's active site, including the substrate-binding pockets for both the allylic and the isopentenyl diphosphate substrates. The bisphosphonate moiety typically coordinates with magnesium ions and forms hydrogen bonds with conserved aspartate and arginine residues in the active site, mimicking the binding of the natural pyrophosphate substrates. The hydrophobic R2 side chain extends into a hydrophobic tunnel, and its interactions within this tunnel significantly influence the inhibitor's potency and specificity.

The specificity of bisphosphonate inhibitors for a particular prenyltransferase is determined by the unique shape, size, and amino acid composition of the enzyme's active site. Enzymes with larger hydrophobic pockets can accommodate inhibitors with bulkier and more lipophilic side chains. This provides a basis for the rational design of selective inhibitors that can differentiate between closely related enzymes in a host and a pathogen, or between different prenyltransferases within the same organism.

The following interactive data table summarizes the inhibitory activities of selected bisphosphonates against heptaprenyl diphosphate synthase from different organisms.

| Compound | Target Enzyme | Organism | Inhibitory Activity |

| BPH-1218 | Heptaprenyl Diphosphate Synthase (TgCoq1) | Toxoplasma gondii | IC₅₀: 36 nM biorxiv.org |

| BPH-1236 | Heptaprenyl Diphosphate Synthase (TgCoq1) | Toxoplasma gondii | Effective inhibitor nih.gov |

| BPH-1238 | Heptaprenyl Diphosphate Synthase (TgCoq1) | Toxoplasma gondii | Effective inhibitor nih.gov |

| N-alkyl zoledronate analog (C6) | Heptaprenyl Diphosphate Synthase (SaHepPPS) | Staphylococcus aureus | Kᵢ: ~200 nM researchgate.net |

Advanced Research Methodologies and Future Directions in Ditrans,polycis Heptaprenyl Diphosphate Research

Development of Robust In Vitro Enzymatic Assays for Mechanistic Investigations

Elucidating the function and mechanism of enzymes involved in Ditrans,polycis-heptaprenyl diphosphate (B83284) metabolism, such as cis-prenyltransferases (cPTs) and heptaprenyl diphosphate synthases, necessitates the development of precise in vitro enzymatic assays. nih.govtohoku.ac.jpqmul.ac.uk A standard method involves the expression and purification of the recombinant enzyme, for example, from Escherichia coli. nih.govnih.gov

The activity of the purified enzyme is then quantified by measuring the incorporation of a radiolabeled substrate, typically [4-¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP), into a growing polyprenyl chain. nih.gov The assay is conducted in a buffered solution containing the enzyme, allylic primer substrates like farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP), the [¹⁴C]IPP co-substrate, and essential divalent cations like Mg²⁺. tohoku.ac.jpnih.gov After incubation, the reaction is stopped, and the resulting radiolabeled polyprenyl diphosphates are extracted using an organic solvent such as 1-butanol. tohoku.ac.jpnih.gov The amount of incorporated radioactivity is then measured using liquid scintillation counting, which provides a quantitative measure of enzyme activity. tohoku.ac.jp

These robust assays are fundamental for determining the kinetic parameters of the enzymatic reaction, such as Kₘ and kcat values for various substrates, and for studying the effects of inhibitors or varying reaction conditions. tohoku.ac.jpnih.gov For instance, kinetic analyses of a novel cis,trans-mixed heptaprenyl diphosphate synthase from Arabidopsis thaliana (AtHEPS) revealed that farnesyl diphosphate was its most favorable allylic substrate. nih.gov

| Allylic Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| GPP | 15.2 ± 1.5 | 0.019 ± 0.001 | 1.25 x 10³ |

| FPP | 2.5 ± 0.3 | 0.078 ± 0.003 | 3.12 x 10⁴ |

| GGPP | 3.1 ± 0.4 | 0.045 ± 0.002 | 1.45 x 10⁴ |

Data derived from studies on Arabidopsis thaliana heptaprenyl diphosphate synthase (AtHEPS), illustrating the enzyme's preference for FPP as a substrate. tohoku.ac.jp

Future directions in this area involve the development of high-throughput screening assays and non-radioactive detection methods to facilitate the discovery of novel enzyme inhibitors and to study enzyme mechanics more efficiently.

Advanced Analytical Techniques for Product Identification and Quantification

Accurate identification and quantification of Ditrans,polycis-heptaprenyl diphosphate and related polyisoprenoids from complex biological mixtures are critical. Researchers employ a combination of chromatographic and spectrometric techniques to achieve the necessary sensitivity and specificity.

Reverse-phase thin-layer chromatography (RP-TLC) serves as a rapid and effective method for the separation and semi-quantitative analysis of polyisoprenoid products from enzymatic assays. tohoku.ac.jpspringernature.comnih.gov In this technique, a nonpolar stationary phase is used with a more polar mobile phase. The reaction products, extracted into a solvent like 1-butanol, are spotted on the TLC plate, and the chain length of the synthesized polyisoprenoids is determined by comparing their migration distance to known standards. tohoku.ac.jpnih.gov

For more precise identification and absolute quantification, liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard. nih.govnih.govnih.gov This powerful approach combines the separation capabilities of liquid chromatography (often reverse-phase HPLC) with the mass-analyzing power of mass spectrometry. nih.govnih.gov Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows for the analysis of intact, thermally labile molecules like polyprenyl diphosphates. nih.govnih.gov High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition of the product and confirming its identity. nih.govomicsdi.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that further validates the identification. nih.gov

Determining the stereochemistry of the double bonds within the polyisoprenoid chain is crucial for understanding the specific isomer produced, such as the ditrans,polycis configuration. While mass spectrometry provides information on mass and connectivity, it does not typically reveal the stereochemistry of double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise stereochemical structure of isoprenoid products. Techniques such as ¹H and ¹³C NMR can distinguish between the chemical environments of protons and carbons in cis versus trans double bonds, allowing for the definitive assignment of the molecule's geometric configuration. More advanced NMR experiments, like the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlation information that further helps in confirming the stereochemical arrangement of the isoprene (B109036) units. researchgate.net

Omics-Based Approaches for Comprehensive Pathway Elucidation

To understand the synthesis and role of this compound within the complex network of cellular metabolism, researchers are increasingly turning to "omics" technologies. These approaches provide a global view of molecules at different biological levels. frontiersin.orgnih.gov

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, offers a powerful lens through which to view the isoprenoid biosynthesis pathway. omicsdi.orgcreative-proteomics.com By using advanced analytical platforms, primarily LC-MS and GC-MS, researchers can simultaneously quantify dozens to hundreds of metabolites, including isoprenoid precursors like isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP), as well as downstream products. nih.govomicsdi.org

This systems-level data provides a snapshot of the metabolic state of the cell. By comparing the metabolomes of cells under different conditions (e.g., wild-type vs. mutant, or treated vs. untreated), researchers can identify metabolic bottlenecks, uncover previously unknown pathway interactions, and understand how the flux through the isoprenoid pathway is regulated in response to various stimuli. omicsdi.orgcreative-proteomics.com Isotope labeling studies, where cells are fed with stable isotope-labeled precursors (e.g., ¹³C-glucose), can be combined with metabolomics to trace the flow of atoms through the pathway, providing quantitative information on metabolic fluxes and pathway dynamics. omicsdi.orgcreative-proteomics.com

Understanding the regulation of this compound synthesis requires identifying all the key proteins and genes involved and mapping their interactions. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) are indispensable for this purpose. mdpi.comnih.gov

Transcriptomic analysis, often performed using RNA-sequencing, reveals which genes related to the isoprenoid pathway are expressed under specific conditions. nih.gov Proteomic analysis, typically using mass spectrometry-based techniques, identifies and quantifies the proteins that are actually present, including the enzymes that catalyze each step of the pathway. mdpi.com

By integrating these two datasets, researchers can build comprehensive regulatory network models. nih.govmdpi.com For example, an increase in the transcript for a specific heptaprenyl diphosphate synthase that correlates with an increase in the corresponding protein and its metabolic product under a specific stress condition (like cold stress for AtHEPS) suggests a functional link and a potential regulatory mechanism. nih.govtohoku.ac.jp These omics approaches can also identify transcription factors that control the expression of pathway genes, providing crucial insights into the complex networks that govern the biosynthesis of this compound. mdpi.comnih.gov

| Omics Technique | Molecules Analyzed | Key Information Provided | Application in Heptaprenyl Diphosphate Research |

|---|---|---|---|

| Transcriptomics | RNA (Transcripts) | Gene expression levels, identification of expressed enzymes and regulatory factors. | Identifying genes (e.g., synthases, transcription factors) that are up- or down-regulated under specific conditions. |

| Proteomics | Proteins | Protein abundance, post-translational modifications, protein-protein interactions. | Quantifying pathway enzymes and identifying regulatory protein networks. mdpi.com |

| Metabolomics | Metabolites | Concentrations of precursors, intermediates, and final products; metabolic flux. | Quantifying pathway intermediates like FPP and IPP to understand metabolic flux and bottlenecks. omicsdi.org |

Metabolic Engineering Strategies for Enhanced or Targeted Production

Metabolic engineering offers powerful strategies to enhance or selectively produce specific molecules like this compound. By manipulating an organism's metabolic pathways, researchers can increase the yield of desired compounds and minimize the production of unwanted byproducts.

Genetic Engineering of Host Organisms for High-Yield Biosynthesis

The biosynthesis of this compound can be significantly enhanced by genetically engineering suitable host organisms, such as Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.net These microorganisms are often chosen for their well-characterized genetics, rapid growth, and established fermentation technologies. The core of this strategy involves introducing and optimizing the expression of genes encoding the enzymes of the isoprenoid biosynthesis pathway.

Key enzymatic steps in these pathways can be targeted for upregulation to boost precursor supply. For instance, overexpression of genes such as dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase) and dxr (encoding 1-deoxy-D-xylulose-5-phosphate reductoisomerase) in the MEP pathway has been shown to increase the production of isoprenoids. nih.gov Similarly, in the MVA pathway, upregulating genes for enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) can alleviate bottlenecks and enhance the metabolic flux towards IPP and DMAPP.

Once a sufficient supply of precursors is achieved, the expression of the specific cis-prenyltransferase responsible for the synthesis of this compound is crucial. The selection and overexpression of the appropriate heptaprenyl diphosphate synthase gene are central to directing the metabolic flow towards the desired C35 isoprenoid.

Below is a table summarizing key genes and strategies employed in the metabolic engineering of host organisms for polyprenyl diphosphate production.

| Strategy | Target Gene(s)/Pathway | Host Organism | Objective |

| Heterologous Pathway Introduction | Mevalonate (B85504) (MVA) pathway genes | Escherichia coli | Increase the pool of IPP and DMAPP precursors. nih.govresearchgate.net |

| Upregulation of Endogenous Pathway | dxs, dxr (MEP pathway) | Escherichia coli | Enhance the flux through the native isoprenoid precursor pathway. nih.gov |

| Bottleneck Alleviation | HMGR (MVA pathway) | Saccharomyces cerevisiae | Increase the production of mevalonate and downstream isoprenoid precursors. |

| Targeted Product Synthesis | Heptaprenyl diphosphate synthase | Engineered E. coli or S. cerevisiae | Convert IPP and an allylic diphosphate into this compound. |

Tailoring Product Chain Lengths through Enzyme Engineering

The chain length of polyprenyl diphosphates is determined by the specific cis-prenyltransferase (cPT) that catalyzes their synthesis. nih.govnih.gov Enzyme engineering, particularly through site-directed mutagenesis, allows for the modification of these enzymes to alter their product specificity and produce polyprenyl diphosphates of desired chain lengths, including heptaprenyl (C35) diphosphate. acs.orgnih.govwikipedia.org

The catalytic activity of cPTs involves the sequential condensation of IPP molecules onto an allylic diphosphate primer. nih.gov The final chain length of the product is thought to be controlled by the size and shape of the enzyme's active site pocket, which acts as a sort of "molecular ruler". nih.gov By introducing specific amino acid substitutions, the dimensions of this pocket can be altered, thereby influencing the number of IPP units that can be added before the growing polyprenyl chain is released.

For example, studies on various cPTs have identified key amino acid residues that line the active site and are critical for determining product chain length. Replacing bulky amino acids with smaller ones can create more space in the active site, allowing for the synthesis of longer-chain products. Conversely, introducing larger residues can restrict the elongation process, resulting in the production of shorter-chain polyprenyl diphosphates. nih.gov

Research on the heptaprenyl diphosphate synthase from Bacillus subtilis has shown that mutations in conserved regions of the enzyme can lead to the production of both shorter and longer chain length products. acs.org Specifically, substitutions of certain amino acid residues were found to impact the enzyme's affinity for the allylic substrate and the ultimate chain length of the final product. acs.org One mutation, Y103S, resulted in a final product with a C40 prenyl chain, while the D97A mutation led to the formation of shorter chain prenyl diphosphates. acs.org

The table below provides examples of amino acid substitutions in cis-prenyltransferases and their effect on product chain length.

| Enzyme | Original Residue(s) | Mutated Residue(s) | Effect on Product Chain Length |

| Bacillus subtilis Heptaprenyl Diphosphate Synthase | Tyr-103 | Ser | Increased chain length (C40). acs.org |

| Bacillus subtilis Heptaprenyl Diphosphate Synthase | Asp-97 | Ala | Decreased chain length. acs.org |

| Micrococcus luteus Undecaprenyl Diphosphate Synthase | Ala72, Phe73, Trp78 | Leu | Shorter products (C20-C35). nih.gov |

| Avian Farnesyl Diphosphate Synthase | F112 | A | Increased chain length (Geranylgeranyl diphosphate - C20). |

In Silico Modeling and Bioinformatics for Predicting Enzyme Function and Pathway Topology

In silico modeling and bioinformatics have become indispensable tools in metabolic engineering and the study of biosynthetic pathways. pagepress.orgresearchgate.net These computational approaches allow researchers to predict enzyme function, understand the organization of metabolic networks, and identify potential targets for genetic manipulation to enhance the production of compounds like this compound.

Computational models of metabolic pathways can simulate the flow of metabolites and predict the effects of genetic modifications, such as gene overexpression or knockout, on the production of a target compound. pagepress.org These models integrate genomic and biochemical data to create a comprehensive picture of the cell's metabolism. By analyzing these models, researchers can identify rate-limiting steps in a pathway and devise strategies to overcome them.

Bioinformatics tools are also crucial for identifying and characterizing the enzymes involved in the biosynthesis of this compound. Sequence alignment and homology modeling can be used to identify putative cis-prenyltransferase genes in newly sequenced genomes. Furthermore, the functional prediction of these enzymes can be aided by comparing their sequences to those of known enzymes with characterized functions. nih.gov

Co-expression Network Analysis and Phylogenetic Profiling

Co-expression network analysis is a powerful systems biology approach used to infer gene function and understand the organization of metabolic pathways. annualreviews.orgresearchgate.netethz.ch The underlying principle is that genes involved in the same biological process are often co-regulated and thus exhibit similar expression patterns across different conditions. By analyzing large sets of transcriptomic data, it is possible to build networks where genes are represented as nodes and the correlations in their expression levels are represented as edges.

In the context of isoprenoid biosynthesis, co-expression networks can reveal connections between the genes of the MVA and MEP pathways and the downstream genes responsible for the synthesis of specific isoprenoids. annualreviews.orgresearchgate.net For example, a heptaprenyl diphosphate synthase gene might be found to be co-expressed with key genes in the MEP pathway, suggesting that its substrate is derived from this pathway. This information is valuable for understanding the topology of the metabolic network and for identifying regulatory genes that could be targeted to enhance the production of this compound.

Phylogenetic profiling, on the other hand, is a comparative genomic method that predicts functional links between proteins based on their shared presence or absence across a set of species. The idea is that proteins that function together in a pathway or complex are likely to be co-inherited. By analyzing the phylogenetic distribution of cis-prenyltransferases, researchers can gain insights into their evolutionary relationships and functional diversification. nih.gov

Phylogenetic analysis of cis-prenyltransferases has revealed distinct clusters of enzymes that are associated with the synthesis of short-, medium-, and long-chain polyprenyl diphosphates. nih.gov This allows for the prediction of the likely product chain length of a newly identified cis-prenyltransferase based on its position within the phylogenetic tree. For instance, a novel cPT that clusters with known heptaprenyl diphosphate synthases is a strong candidate for having the same function.

The following table illustrates the application of these methodologies in the study of polyprenyl diphosphate biosynthesis.

| Methodology | Application | Insights Gained |

| Co-expression Network Analysis | Analysis of transcriptomic data from isoprenoid-producing organisms. | Identification of functionally related genes in the MVA and MEP pathways and their connection to downstream synthases. annualreviews.orgresearchgate.net |

| Phylogenetic Profiling | Comparative analysis of cis-prenyltransferase sequences across different species. | Prediction of enzyme function and product chain length based on evolutionary relationships. nih.govresearchgate.net |

Emerging Research Avenues in Unraveling the Full Physiological Spectrum of this compound

While the role of long-chain polyprenyl diphosphates as precursors for dolichols and in protein glycosylation is well-established, the physiological functions of shorter-chain compounds like this compound are less understood and represent an exciting area of emerging research.

Recent studies are beginning to shed light on the diverse roles that short- to medium-chain polyprenols and their phosphorylated derivatives may play in cellular processes beyond glycosylation. There is growing evidence that these molecules may be involved in modulating membrane properties, acting as antioxidants, and participating in various signaling pathways.

One promising research avenue is the investigation of the potential role of short-chain polyprenols in cellular stress responses. For example, some studies have suggested that the expression of certain cis-prenyltransferases that synthesize shorter-chain products is induced by abiotic stresses. This raises the possibility that these molecules may have a protective function under adverse environmental conditions.

Another area of interest is the potential involvement of these compounds in regulating the gut microbiota and their subsequent impact on host metabolism and health. Short-chain fatty acids, which are products of gut microbial fermentation, are known to have a wide range of physiological effects. mdpi.comnih.govnih.gov While structurally different, the potential interplay between host-derived short-chain isoprenoids and the gut microbiome is a largely unexplored but potentially fruitful area of investigation.

Furthermore, the pharmacological properties of polyprenols are gaining attention. Some studies have indicated that polyprenol-based formulations may have hepatoprotective, anti-inflammatory, and hypolipidemic effects. mdpi.com Understanding the specific contributions of different chain-length polyprenols, including heptaprenol derived from this compound, to these activities is a key area for future research.

The development of advanced analytical techniques will be crucial for detecting and quantifying these low-abundance molecules in different tissues and cellular compartments, which will be essential for elucidating their precise physiological roles. As our understanding of the complex biology of isoprenoids continues to grow, it is likely that novel and important functions for this compound and its derivatives will be discovered.

Q & A

Q. What enzyme catalyzes the synthesis of ditrans,polycis-heptaprenyl diphosphate, and what substrates are required?

The enzyme ditrans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.87) catalyzes the sequential addition of 7 isopentenyl diphosphate (IPP) units to (2E,6E)-farnesyl diphosphate (FPP), forming this compound. The reaction proceeds via a cis-prenyltransferase mechanism, where FPP serves as the allylic primer. The enzyme is encoded by genes such as RER2 in yeast and DHDDS in humans .

Methodology :

- Heterologous expression in E. coli or yeast systems to purify the enzyme.

- Radiolabeled IPP assays to track incorporation into the polyprenyl chain.

- HPLC or LC-MS to analyze product chain length and stereochemistry .

| Key Substrates | Product | Enzyme EC Number |

|---|---|---|

| FPP + 7 IPP | This compound | 2.5.1.87 |

Q. What is the biological role of this compound in eukaryotes?

This compound is a precursor for dolichol , a lipid critical for protein N-glycosylation. Dolichol anchors oligosaccharides to the endoplasmic reticulum membrane, enabling glycosylation of nascent proteins—a process essential for cell signaling and protein folding .

Methodology :

- Gene knockout studies (e.g., RER2 deletion in yeast) to observe glycosylation defects.

- Metabolic labeling with C-mevalonate to trace dolichol biosynthesis .

Advanced Research Questions

Q. How can the stereochemical specificity of ditrans,polycis-polyprenyl diphosphate synthase be experimentally validated?

The enzyme’s cis-addition mechanism can be confirmed using:

- NMR spectroscopy to analyze double-bond configurations in the product.

- Molecular dynamics simulations (e.g., GROMOS++) to monitor dihedral angle transitions during catalysis .

- Crystallography to resolve the enzyme’s active-site architecture and substrate-binding motifs .

Data Contradictions : Discrepancies in product chain length (e.g., 7 vs. 10–55 isopentenyl units) may arise from species-specific enzyme variants or assay conditions (e.g., pH, cofactors like Mg) .

Q. How do researchers resolve contradictions in kinetic parameters reported for ditrans,polycis-polyprenyl diphosphate synthase across studies?

Variability in and values often stems from:

- Source organism differences (e.g., yeast vs. human isoforms).

- Membrane-associated vs. solubilized enzyme preparations .

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.